Complete Resistance to FKBP-Like PPIases with (4R)-Fluoroproline Incorporation
The incorporation of a (4R)-fluoroproline residue into an oligopeptide substrate confers complete resistance to the catalytic activity of FKBP-like peptidyl-prolyl cis/trans-isomerases (PPIases) [1]. In direct head-to-head comparison, the 4(R)-fluoroproline-containing tetrapeptide 4-nitroanilide exhibited no detectable catalysis by FKBP-like PPIases, whereas the parent proline-containing substrate was readily isomerized.
| Evidence Dimension | Susceptibility to FKBP-like PPIase catalysis |
|---|---|
| Target Compound Data | Oligopeptide substrate with 4(R)-fluoroproline: completely resistant (no detectable catalysis) |
| Comparator Or Baseline | Parent oligopeptide substrate with proline: catalytically susceptible |
| Quantified Difference | Qualitative shift from susceptible to completely resistant |
| Conditions | Enzymatic assay with FKBP-like PPIases using tetrapeptide 4-nitroanilide substrates |
Why This Matters
This absolute resistance is a unique, binary differentiating property that enables the design of peptide-based tools or therapeutics where modulation of prolyl isomerization by FKBP enzymes must be eliminated.
- [1] Golbik, R., Yu, C., Weyher-Stingl, E., & Fischer, G. (2005). Peptidyl prolyl cis/trans-isomerases: comparative reactivities of cyclophilins, FK506-binding proteins, and parvulins with fluorinated oligopeptide and protein substrates. Biochemistry, 44(49), 16026–16034. https://doi.org/10.1021/bi051442w View Source
